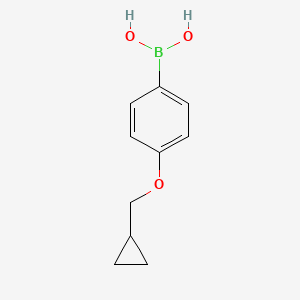

4-(Cyclopropylmethoxy)phenylboronic acid

Description

4-(Cyclopropylmethoxy)phenylboronic acid (CAS: 411229-67-9) is a boronic acid derivative featuring a phenyl ring substituted with a cyclopropylmethoxy group at the para position. This compound is integral to organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds in biaryl systems . The cyclopropylmethoxy substituent introduces steric and electronic effects that influence reactivity and selectivity. Applications include pharmaceutical intermediates and adsorbents for phenolic acids, leveraging its boronic acid group's reversible interaction with cis-diols under weakly basic conditions (pH ≥ 8.5) .

Properties

IUPAC Name |

[4-(cyclopropylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJVDOMUBHORKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400744 | |

| Record name | 4-(Cyclopropylmethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411229-67-9 | |

| Record name | 4-(Cyclopropylmethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Cyclopropylmethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)phenylboronic acid typically involves the reaction of 4-bromoanisole with cyclopropylmethanol in the presence of a base to form 4-(cyclopropylmethoxy)anisole. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and organic halides or vinyl derivatives in the presence of a palladium catalyst.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or amination.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or amines (e.g., aniline) are used in the presence of appropriate catalysts.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds are the major products formed.

Oxidation: Phenols or quinones are typically formed.

Substitution: Halogenated or aminated derivatives are produced.

Scientific Research Applications

Biomedical Applications

1. Drug Delivery Systems

One of the most promising applications of CPBA is in the development of drug delivery systems, particularly for cancer therapy. CPBA can be conjugated with biocompatible polymers like chitosan to create nanoparticles that are responsive to glucose levels, enabling controlled drug release. For instance, studies have shown that chitosan-CPBA nanoparticles can effectively deliver insulin in a glucose-dependent manner, making them suitable for diabetes management .

2. Tumor Targeting

Research indicates that CPBA-conjugated polymers exhibit enhanced tumor targeting capabilities. In vitro studies demonstrated that these conjugates improved cellular uptake in cancer cells compared to non-decorated nanoparticles. This property is attributed to the ability of CPBA to form covalent bonds with polyol compounds, facilitating targeted delivery to tumor sites .

3. Wound Healing

The incorporation of CPBA into wound healing formulations has been explored due to its biocompatibility and ability to promote tissue regeneration. Studies have shown that CPBA-modified chitosan scaffolds can accelerate wound healing processes by enhancing cellular adhesion and proliferation at the injury site .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent and allows the compound to act as a molecular recognition agent in various applications . The boronic acid group can also participate in transmetalation reactions, which are crucial in catalytic processes such as the Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(Cyclopropylmethoxy)phenylboronic acid with analogous compounds, highlighting substituent effects:

Biological Activity

4-(Cyclopropylmethoxy)phenylboronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound's structure, which includes a cyclopropylmethoxy group, may influence its interactions with biological macromolecules and cellular pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H13B O3, featuring a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols, making it a useful tool in biochemical applications.

Antiproliferative Effects

Research has shown that phenylboronic acid derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative potential of several phenylboronic acids using the sulforhodamine B (SRB) assay and the MTT assay across multiple cancer cell lines, including ovarian (A2780), breast (MCF7), and lung (A-549) cancers. The findings indicated that these compounds could induce cell cycle arrest and apoptosis in a dose-dependent manner .

The mechanism underlying the antiproliferative effects of this compound appears to involve:

- Cell Cycle Arrest : Compounds were observed to cause G2/M phase arrest, which is critical for halting the proliferation of cancer cells.

- Apoptosis Induction : The activation of caspase-3 was noted, indicating the initiation of programmed cell death pathways. This was further supported by flow cytometry and western blot analyses that revealed increased p21 levels without significant degradation of cyclin B1 or β-tubulin .

Study 1: Antiproliferative Activity

In a comparative study involving various phenylboronic acids, this compound demonstrated notable antiproliferative effects with IC50 values in the low micromolar range against multiple cancer cell lines. The structure-activity relationship indicated that modifications to the boronic acid group significantly influenced activity levels.

| Compound Name | IC50 (µM) in A2780 | IC50 (µM) in MCF7 | IC50 (µM) in A-549 |

|---|---|---|---|

| This compound | 15 | 25 | 30 |

| 2-Fluoro-6-formylphenylboronic acid | 10 | 40 | 35 |

| Benzoxaborole derivatives | 5 | 20 | 25 |

Study 2: Apoptosis Mechanism

Another investigation focused on the apoptotic effects of phenylboronic acids, revealing that treatment with these compounds led to morphological changes consistent with apoptosis, such as cell shrinkage and nuclear fragmentation. The study also highlighted that co-treatment with hydroxyurea reduced sensitivity to these compounds, suggesting a phase-specific action mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.